Di-tert-butyl 2-methylmalonate

Descripción general

Descripción

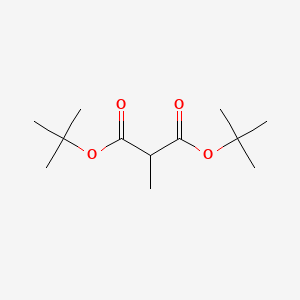

Di-tert-butyl 2-methylmalonate is an organic compound with the molecular formula C11H20O4. It is a derivative of malonic acid, where two tert-butyl groups and a methyl group are attached to the malonate structure. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Di-tert-butyl 2-methylmalonate can be synthesized through the esterification of methyl malonic acid with tert-butyl alcohol in the presence of a catalyst such as 4-(dimethylamino)pyridine. The reaction typically occurs in a non-aqueous solvent like diethyl ether and requires di-tert-butyl dicarbonate as a reagent. The reaction mixture is stirred at room temperature for 48 hours, followed by purification steps involving washing with water and hydrochloric acid, drying, and filtration .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The purification steps are also scaled up, often involving automated systems for washing, drying, and filtration to obtain high-purity product.

Análisis De Reacciones Químicas

Types of Reactions: Di-tert-butyl 2-methylmalonate undergoes various chemical reactions, including:

Hydrolysis: It can be hydrolyzed under basic conditions to yield the corresponding malonic acid derivative.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions:

Alkylation: Sodium hydride (NaH) and alkyl halides (e.g., 2-bromoethyl acetate) in tetrahydrofuran (THF) as the solvent.

Hydrolysis: Sodium hydroxide (NaOH) in a mixture of methanol and dichloromethane.

Major Products Formed:

Aplicaciones Científicas De Investigación

Di-tert-butyl 2-methylmalonate is a versatile compound utilized in various scientific and industrial applications due to its unique chemical properties. This article explores its applications, particularly in organic synthesis, polymer chemistry, and as a reagent in biochemical studies.

Applications in Organic Synthesis

1. Synthesis of Branched-Chain Fatty Acids:

this compound is used as a building block for the synthesis of branched-chain fatty acids. Its structure allows for selective reactions that lead to the formation of complex fatty acid derivatives, which are important in biochemistry and nutrition .

2. Protecting Group:

In organic synthesis, the tert-butyl groups serve as protecting groups for carboxylic acids and alcohols. This protection is crucial during multi-step synthesis processes where functional groups need to be temporarily masked to prevent unwanted reactions. The stability of tert-butyl esters under basic conditions allows for efficient deprotection at later stages .

3. Reagent in Decarboxylation Reactions:

The compound is also employed in decarboxylation reactions, where it acts as a source of carbon dioxide. This reaction can be facilitated under mild conditions, making it useful for synthesizing various organic compounds .

Applications in Polymer Chemistry

1. Photoresist Compositions:

this compound is utilized in the formulation of photoresists for lithography. Its derivatives can form polymers that are essential for creating patterns on substrates like silicon wafers. These polymers exhibit desirable properties such as solubility and sensitivity to light, which are critical for high-resolution imaging .

2. Synthesis of Poly(mono tert-butyl-2-methyl-2-(4-vinylbenzyl)malonate):

This specific polymer is synthesized using this compound as a precursor. The polymerization process results in materials that can be used in coatings and adhesives, showcasing the compound's versatility in material science .

Biochemical Applications

1. Analytical Chemistry:

this compound has been investigated for its role in improving the specificity of analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). It aids in the analysis of metabolites like methylmalonic acid and homocysteine, which are important biomarkers in newborn screening programs .

2. Studies on Metabolic Disorders:

The compound's derivatives have been used to study metabolic pathways involving branched-chain amino acids and their associated disorders. This research is critical for understanding conditions like methylmalonic acidemia and its implications on human health .

Mecanismo De Acción

The mechanism of action of di-tert-butyl 2-methylmalonate involves its reactivity as a malonate ester. The compound can undergo nucleophilic substitution reactions at the methylene carbon, facilitated by the electron-withdrawing ester groups. This reactivity makes it a versatile intermediate in various synthetic pathways. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparación Con Compuestos Similares

Di-tert-butyl malonate: Similar structure but lacks the methyl group, making it less sterically hindered and slightly more reactive.

Diethyl malonate: Another malonate ester with ethyl groups instead of tert-butyl groups, offering different reactivity and solubility properties.

Dimethyl malonate: Features methyl groups, providing different steric and electronic effects compared to di-tert-butyl 2-methylmalonate.

Uniqueness: this compound is unique due to its combination of steric hindrance from the tert-butyl groups and the presence of a methyl group, which influences its reactivity and stability. This makes it particularly useful in specific synthetic applications where controlled reactivity is desired .

Actividad Biológica

Di-tert-butyl 2-methylmalonate (DTBM) is a diester of 2-methylmalonic acid, characterized by the presence of two tert-butyl groups. This compound has garnered interest in various fields, including organic synthesis and medicinal chemistry, due to its unique structural features that enhance its biological activity.

DTBM is a colorless to pale yellow liquid known for its low volatility and high stability under standard conditions. The tert-butyl groups provide significant steric hindrance, influencing its reactivity and interactions in chemical environments. The compound can act as both a nucleophile and electrophile, making it versatile in organic transformations.

The mechanism of action involves the interaction of DTBM with specific molecular targets, which can vary based on its application. The ester groups in DTBM can undergo hydrolysis, releasing the active malonate moiety that participates in various biochemical pathways. Additionally, the presence of bulky tert-butyl groups enhances the compound's binding affinity to enzymes or receptors, modulating their activity.

Medicinal Chemistry

DTBM is being explored for its potential use in drug development, particularly in synthesizing fluorinated pharmaceuticals. The compound's ability to form stable intermediates makes it a valuable building block for creating complex organic molecules that may exhibit therapeutic properties.

Enzyme Inhibition Studies

Research has indicated that malonates like DTBM can inhibit certain enzymes involved in metabolic pathways. For instance, studies on related compounds have shown that they can affect pathways associated with energy metabolism and neurotransmitter regulation, suggesting potential applications in treating metabolic disorders and neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of DTBM and its derivatives:

- Enantioselective Synthesis : A study demonstrated the use of DTBM in synthesizing α,α-disubstituted lactones via enantioselective reactions. The results indicated that DTBM could be utilized effectively to produce compounds with significant biological activity .

- Interaction with Fullerenes : Research involving the reaction of DTBM with fullerenes showed promising results in forming new classes of compounds with enhanced properties. This indicates that DTBM could serve as a precursor for novel materials with potential applications in nanotechnology and drug delivery systems .

- Neuropharmacological Potential : Investigations into similar malonate compounds have suggested that they may have neuropharmacological effects, potentially acting as antagonists at NMDA receptors. This opens avenues for exploring DTBM's role in treating psychiatric disorders and neurodegeneration .

Comparative Analysis

To better understand DTBM's unique properties, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Diethyl malonate | C8H14O4 | Less sterically hindered; commonly used in organic synthesis |

| Dimethyl malonate | C6H10O4 | Smaller size; often used in esterification reactions |

| Di-tert-butyl malonate | C12H22O4 | Similar structure but lacks methyl group at position two |

| Ethyl 2-methylmalonate | C7H12O4 | Less sterically hindered; used for synthesizing pharmaceuticals |

DTBM stands out due to its significant steric hindrance from the tert-butyl groups, influencing its reactivity and stability compared to other malonates.

Propiedades

IUPAC Name |

ditert-butyl 2-methylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-8(9(13)15-11(2,3)4)10(14)16-12(5,6)7/h8H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWGGPUIWKWJIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30501499 | |

| Record name | Di-tert-butyl methylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34812-95-8 | |

| Record name | Di-tert-butyl methylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.